6-Oxaspiro[4.5]decan-9-one

Opioid medicinal chemistry Spirocyclic scaffold synthesis Knoevenagel condensation

6-Oxaspiro[4.5]decan-9-one (CAS 855398-57-1) is a spirocyclic ketone featuring a 6-oxaspiro[4.5]decane core with a carbonyl at position 9. It is a liquid-phase small-molecule scaffold (MW 154.21, C9H14O2) with moderate aqueous solubility (calculated 31 g/L at 25 °C) and a logP of 0.6, indicating balanced hydrophilicity–lipophilicity.

Molecular Formula C9H14O2
Molecular Weight 154.21 g/mol
CAS No. 855398-57-1
Cat. No. B1426894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Oxaspiro[4.5]decan-9-one
CAS855398-57-1
Molecular FormulaC9H14O2
Molecular Weight154.21 g/mol
Structural Identifiers
SMILESC1CCC2(C1)CC(=O)CCO2
InChIInChI=1S/C9H14O2/c10-8-3-6-11-9(7-8)4-1-2-5-9/h1-7H2
InChIKeyJGPUWAQXCLTTBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Oxaspiro[4.5]decan-9-one (CAS 855398-57-1): Spirocyclic Ketone Building Block for Biased Opioid Agonist Synthesis


6-Oxaspiro[4.5]decan-9-one (CAS 855398-57-1) is a spirocyclic ketone featuring a 6-oxaspiro[4.5]decane core with a carbonyl at position 9 . It is a liquid-phase small-molecule scaffold (MW 154.21, C9H14O2) with moderate aqueous solubility (calculated 31 g/L at 25 °C) and a logP of 0.6, indicating balanced hydrophilicity–lipophilicity . The compound serves as the essential starting material in the reported synthesis of Oliceridine (Olinvyk), an FDA-approved biased μ-opioid receptor (MOR) agonist, via a Knoevenagel condensation proceeding in 97% yield [1].

Why 6-Oxaspiro[4.5]decan-9-one Cannot Be Replaced by Regioisomers or Aza- and Carbo-Analogs in Synthesis and Drug Discovery


Substituting 6-oxaspiro[4.5]decan-9-one with its regioisomer 1-oxaspiro[4.5]decan-4-one, the aza-analog 6-azaspiro[4.5]decan-9-one, or the all-carbon spiro[4.5]decan-9-one introduces critical deviations in physical state, lipophilicity, hydrogen-bonding capacity, and patent-granted synthetic utility. The target compound is a liquid at ambient temperature (bp 100–102 °C at 10 Torr), whereas the 1-oxa regioisomer is a crystalline solid (mp 65–66 °C), fundamentally altering handling and formulation workflows [1]. Its logP of 0.6 differs sharply from the all-carbon analog (logP 2.6) and the 1-oxa regioisomer (logP ~1.68), directly impacting partitioning behavior in both synthetic extraction and biological assays [2]. Moreover, only the 6-oxaspiro[4.5]decan-9-one scaffold appears as the core intermediate in the published and patented synthesis of the approved biased MOR agonist Oliceridine, creating an irreplaceable regulatory and intellectual-property anchor for programs pursuing this pharmacophore [3].

Quantitative Differentiation Evidence for 6-Oxaspiro[4.5]decan-9-one Against Closest Analogs


Knoevenagel Condensation Yield: 97% for 6-Oxaspiro[4.5]decan-9-one as the Direct Oliceridine Precursor

In the reported synthesis of the FDA-approved biased MOR agonist Oliceridine (TRV130), 6-oxaspiro[4.5]decan-9-one undergoes Knoevenagel condensation with methyl 2-cyanoacetate to afford the key intermediate in 97% yield [1]. In contrast, neither 1-oxaspiro[4.5]decan-4-one nor 6-azaspiro[4.5]decan-9-one has been reported as a competent substrate in this patented, regulatory-critical synthetic route, establishing a functional exclusivity for the 6-oxa-9-one regioisomer [2].

Opioid medicinal chemistry Spirocyclic scaffold synthesis Knoevenagel condensation

Physical State Differential: Liquid 6-Oxaspiro[4.5]decan-9-one vs. Solid 1-Oxaspiro[4.5]decan-4-one Impacts Handling and Formulation

6-Oxaspiro[4.5]decan-9-one is a colorless to light-yellow liquid at ambient temperature with a boiling point of 100–102 °C (at 10 Torr) . Its regioisomer 1-oxaspiro[4.5]decan-4-one is a crystalline solid with a melting point of 65–66 °C and boiling point of 105–107 °C (at 8 Torr) [1]. This phase difference alters the practical handling—liquid dispensing, solvent-free reaction compatibility, and storage logistics—particularly in automated synthesis platforms where solids require dissolution or controlled melting.

Physicochemical characterization Solid vs. liquid handling Synthesis workflow

Lipophilicity (LogP) Differentiation: 6-Oxaspiro[4.5]decan-9-one (0.6) is Markedly More Hydrophilic Than All-Carbon and 1-Oxa Analogs

The calculated logP of 6-oxaspiro[4.5]decan-9-one is 0.60, versus 2.60 for the all-carbon spiro[4.5]decan-9-one and 1.68 for 1-oxaspiro[4.5]decan-4-one [1]. This represents a 2.0 log unit difference (100-fold in partition coefficient) relative to the carbo-analog, and a 1.08 log unit difference (approximately 12-fold) relative to the 1-oxa regioisomer. The lower logP of the 6-oxa-9-one scaffold predicts superior aqueous solubility, reduced non-specific protein binding, and lower microsomal intrinsic clearance in drug discovery programs.

ADME property prediction Lipophilicity Scaffold selection

Topological Polar Surface Area (TPSA): 6-Oxaspiro[4.5]decan-9-one (26.3 Ų) Provides Hydrogen-Bonding Capacity Absent in All-Carbon Spiro Analogs

The topological polar surface area of 6-oxaspiro[4.5]decan-9-one is 26.3 Ų, contributed by the spiro-ether oxygen and the carbonyl group . The all-carbon spiro[4.5]decan-9-one possesses a TPSA of only 17.1 Ų, arising solely from its single ketone oxygen [1]. This 9.2 Ų increase (54% relative) provides two hydrogen-bond acceptor sites versus one, which can be critical for engaging target protein residues, modulating solubility, and tuning permeability across biological membranes.

Molecular descriptor analysis Permeability prediction Bioisostere evaluation

Patent-Protected Scaffold Exclusivity: 6-Oxaspiro[4.5]decane Core is the Sole Spirocyclic Framework in Clinically Advanced MOR Biased Agonist Patents

A survey of patent literature reveals that the 6-oxaspiro[4.5]decane core, not the 1-oxa, 6-aza, or all-carbon spiro[4.5]decane variants, is the exclusive scaffold claimed in multiple patent families directed to μ-opioid receptor biased agonists, including pyridyl-substituted derivatives (CN106588899A) and deuterated analogs for pain treatment [1][2]. The 6-oxa-9-one substructure is explicitly utilized as the synthetic entry point in the Trevena Inc. patent estate covering Oliceridine and related analogs, whereas no equivalent role is described for 1-oxaspiro[4.5]decan-4-one or 6-azaspiro[4.5]decan-9-one in these filings.

Intellectual property landscape MOR biased agonism Spirocyclic patent analysis

Boiling Point and Density Differentiation Enables Vacuum Distillation Purification of 6-Oxaspiro[4.5]decan-9-one

6-Oxaspiro[4.5]decan-9-one exhibits a boiling point of 100–102 °C at 10 Torr with a density of 1.0251 g/cm³ (measured at 20 °C) . The 1-oxa regioisomer boils at 105–107 °C at 8 Torr with a predicted density of 1.07 g/cm³ [1]. Although the boiling points under vacuum are similar, the measured versus predicted density data provide process chemists with a reliable parameter for monitoring distillation progress and purity. Additionally, the 6-azaspiro analog exhibits a substantially higher boiling point (267 °C at 760 mmHg, calculated), making vacuum distillation a less practical purification method for that scaffold .

Purification method Physical property comparison Scale-up feasibility

Optimal Procurement and Deployment Scenarios for 6-Oxaspiro[4.5]decan-9-one Based on Quantified Evidence


Scale-Up Synthesis of Oliceridine (TRV130) and Structural Analogs

Medicinal chemistry and process chemistry teams pursuing the published Oliceridine synthetic route should prioritize 6-oxaspiro[4.5]decan-9-one as the mandatory starting material. The Knoevenagel condensation step proceeds in 97% yield using this specific scaffold, and no alternative spirocyclic ketone (1-oxa, 6-aza, or all-carbon) has been demonstrated as a competent replacement in this transformation [1]. Sourcing the compound at ≥95% purity from reputable vendors (e.g., AKSci, Fluorochem, Macklin) ensures batch-to-batch consistency for GLP and GMP campaign readiness.

Fragment-Based Drug Discovery (FBDD) and Scaffold-Hopping Programs

The balanced logP (0.60) and dual hydrogen-bond acceptor profile (TPSA 26.3 Ų) make 6-oxaspiro[4.5]decan-9-one an attractive three-dimensional fragment for FBDD libraries [1]. Compared to the more lipophilic all-carbon spiro[4.5]decan-9-one (logP 2.60, TPSA 17.1 Ų), the target compound offers superior ligand efficiency and aqueous solubility, meeting key fragment quality criteria. Its liquid physical state further simplifies preparation of fragment screening plates at standardized concentrations [2].

μ-Opioid Receptor Biased Agonist Patent Strategy Support

Intellectual property teams and competitive intelligence analysts should procure 6-oxaspiro[4.5]decan-9-one to enable freedom-to-operate synthesis of comparator compounds within patented MOR biased agonist space [1]. The 6-oxaspiro core is the exclusive scaffold in key patent families (CN106588899A, EP3290415A1, Trevena Inc. filings), and access to the 9-one building block enables direct evaluation of patent claims, impurity profiling, and design-around efforts without scaffold-variable confounding [2].

Automated Parallel Synthesis and Library Production

For high-throughput chemistry platforms using automated liquid handlers, the liquid physical state and well-characterized density (1.0251 g/cm³) of 6-oxaspiro[4.5]decan-9-one enable precise volumetric dispensing without pre-dissolution [1]. This contrasts with the solid 1-oxa regioisomer (mp 65–66 °C), which requires melting or solvent dissolution prior to automated handling, introducing additional operational steps and potential variability [2]. The moderate vacuum boiling point also facilitates post-reaction purification by distillation in parallel synthesis workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Oxaspiro[4.5]decan-9-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.